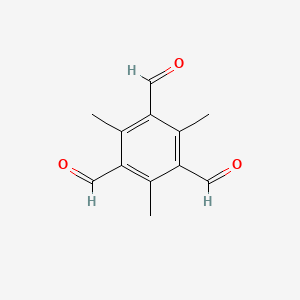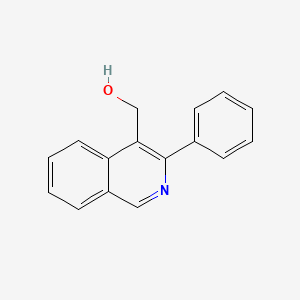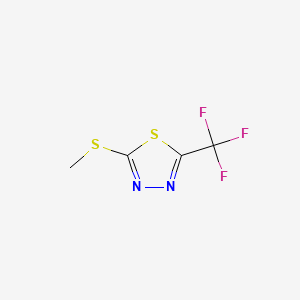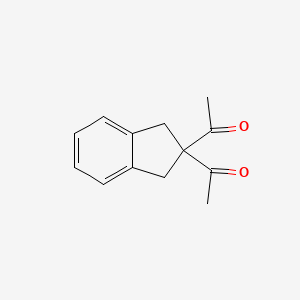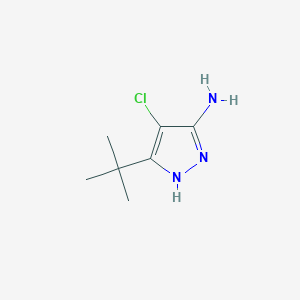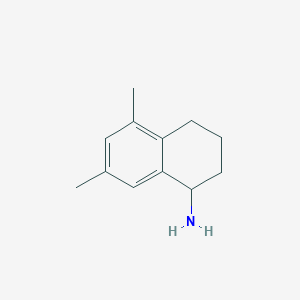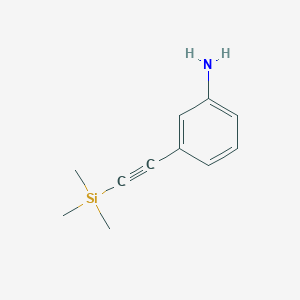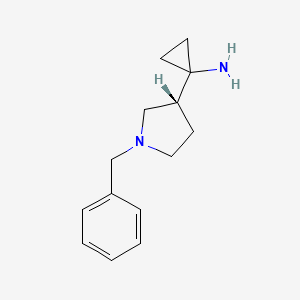
1-(isocianoacetil)pirrolidina
Descripción general
Descripción
Pyrrolidine, 1-(isocyanoacetyl)-, also known as Pyrrolidine-1-carbonitrile, is a chemical compound with the formula C7H10N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of Pyrrolidine, 1-(isocyanoacetyl)- consists of a five-membered pyrrolidine ring. This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Physical And Chemical Properties Analysis
Pyrrolidine, 1-(isocyanoacetyl)- has a molecular weight of 138.1671 . The physicochemical parameters of pyrrolidine compounds can be modified by introducing heteroatomic fragments in these molecules .Aplicaciones Científicas De Investigación
He realizado una búsqueda de aplicaciones de investigación científica para “1-(isocianoacetil)pirrolidina”, también conocida como “1-PIRROLIDINO-2-ISOCIANO-ACETAMIDA”. Sin embargo, hay información limitada disponible sobre aplicaciones específicas para este compuesto. A continuación, se presentan algunas posibles aplicaciones basadas en el uso general de los derivados de la pirrolidina en la investigación científica:
Descubrimiento de fármacos
La pirrolidina y sus derivados, incluidos aquellos funcionalizados con diferentes grupos como la isocianoacetamida, a menudo se exploran en el descubrimiento de fármacos. Pueden servir como andamios o bloques de construcción para moléculas bioactivas con selectividad de objetivo .
Síntesis asimétrica
Compuestos como la this compound pueden utilizarse en síntesis asimétrica, donde contribuyen a la creación de moléculas quirales, que son importantes en la producción de sustancias enantioméricamente puras .
Mecanismo De Acción
Target of Action
Pyrrolidine, 1-(isocyanoacetyl)-, also known as 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, is a compound that has been found to have biological activity. It’s known that pyrrolidine derivatives have been reported to interact with various targets, including enzymes like carbonic anhydrase .
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been studied . These parameters can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Pyrrolidine derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Safety and Hazards
Direcciones Futuras
Pyrrolidine compounds have shown promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that pyrrolidine compounds can be some of the best sources of pharmacologically active lead compounds, guiding medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
Pyrrolidine, 1-(isocyanoacetyl)- plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The isocyano group of Pyrrolidine, 1-(isocyanoacetyl)- can form covalent bonds with the active sites of these enzymes, leading to inhibition or modification of their activity. Additionally, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .
Cellular Effects
Pyrrolidine, 1-(isocyanoacetyl)- exerts various effects on different cell types and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Pyrrolidine, 1-(isocyanoacetyl)- can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Pyrrolidine, 1-(isocyanoacetyl)- involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to inhibit the activity of cytochrome P450 enzymes by forming covalent bonds with their active sites . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine, 1-(isocyanoacetyl)- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to Pyrrolidine, 1-(isocyanoacetyl)- has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Pyrrolidine, 1-(isocyanoacetyl)- vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, Pyrrolidine, 1-(isocyanoacetyl)- can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
Pyrrolidine, 1-(isocyanoacetyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites . For example, Pyrrolidine, 1-(isocyanoacetyl)- has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the synthesis of endogenous compounds .
Transport and Distribution
The transport and distribution of Pyrrolidine, 1-(isocyanoacetyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can accumulate in specific cellular compartments . The distribution of Pyrrolidine, 1-(isocyanoacetyl)- within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
Pyrrolidine, 1-(isocyanoacetyl)- exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, Pyrrolidine, 1-(isocyanoacetyl)- can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .
Propiedades
IUPAC Name |
2-isocyano-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPZNVNPIFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217783 | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67434-30-4 | |
| Record name | 2-Isocyano-1-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67434-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

